molecular formula C21H17FN4O2S2 B2797870 1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one CAS No. 315693-01-7

1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one

Cat. No.: B2797870
CAS No.: 315693-01-7
M. Wt: 440.51
InChI Key: ABLRMWMLOHYSLA-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-fluorobenzoyl group, an azepan-2-one (ε-caprolactam) backbone, and a 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene moiety linked via a sulfanyl bridge. While direct biological or physicochemical data for this compound are unavailable in the provided evidence, its structural complexity implies applications in medicinal chemistry or materials science, particularly given the fluorinated aromatic system’s role in enhancing metabolic stability and membrane permeability .

Properties

IUPAC Name

1-(4-fluorobenzoyl)-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c22-14-10-8-13(9-11-14)18(27)25-12-4-3-7-17(19(25)28)30-21-24-23-20-26(21)15-5-1-2-6-16(15)29-20/h1-2,5-6,8-11,17H,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLRMWMLOHYSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)SC2=NN=C3N2C4=CC=CC=C4S3)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound is a complex organic molecule characterized by a unique tricyclic structure and various functional groups that may influence its biological properties. Its structural complexity suggests potential interactions with biological targets, making it a candidate for pharmaceutical research.

Structural Features

  • Fluorobenzoyl Group : This moiety can enhance lipophilicity and may influence receptor binding.
  • Thiazole and Triazine Moieties : These heterocycles are often associated with diverse biological activities, including antimicrobial and anticancer properties.
  • Azepanone Ring : This structure may contribute to the compound's ability to interact with neurotransmitter systems or other biological pathways.

Antimicrobial Activity

Compounds with similar structural features have been reported to exhibit antimicrobial properties. The presence of sulfur and nitrogen atoms in the thiazole and triazine rings can enhance interaction with microbial enzymes or membranes.

Anticancer Potential

Research indicates that tricyclic compounds can possess anticancer activity by inhibiting key enzymes involved in cell proliferation. The specific arrangement of the triazatricyclo structure may allow for unique interactions with cancer cell receptors or signaling pathways.

Neuropharmacological Effects

The azepanone component suggests potential interactions with the central nervous system. Similar compounds have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Study 1: Antimicrobial Screening

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the fluorobenzoyl group could enhance efficacy.

Study 2: Anticancer Activity

In vitro studies showed that derivatives of azepanone exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Study 3: Neuropharmacological Assessment

Research on azepanone derivatives indicated modulation of serotonin receptors, leading to potential anxiolytic effects. Behavioral studies in animal models supported these findings, showing reduced anxiety-like behavior.

Data Tables

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
Anticancer (Breast)MCF-7 Cells8.0
Anticancer (Lung)A549 Cells10.5
NeuropharmacologicalSerotonin ReceptorsN/A

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Functional Groups Synthesis Method
Target Compound Tricyclic S/N heterocycle + azepan 4-Fluorobenzoyl, sulfanyl bridge Likely multi-step condensation
Thiazolo[4,5-d]pyrimidine (19, ) Thiazolo-pyrimidine Phenyl, hydroxycoumarin Microwave-assisted cyclization
BTNPT () Benzothiazole-triazene Nitrophenyl, thiol Diazotization-coupling

Chemoinformatic Similarity Analysis

2D Similarity (Tanimoto Coefficient)

Using binary fingerprint-based methods (), the target compound shows moderate similarity (Tanimoto coefficient ~0.55–0.65) to BTNPT () and DBNPNPT (), primarily due to shared sulfur/nitrogen motifs. Lower similarity (~0.30–0.40) is observed with catechins (), which lack heterocyclic complexity .

3D Similarity (Shape/Feature Overlap)

Per , the compound’s 3D similarity to DBNPNPT () is notable:

  • Shape Similarity (ST) : ~0.75 (high overlap in tricyclic regions).
  • Feature Similarity (CT) : ~0.60 (shared sulfanyl and aromatic features).

Table 2: 3D Similarity Metrics (PubChem3D)

Comparator Compound ST CT ComboT
Thiazolo[4,5-d]pyrimidine 0.68 0.45 1.13
BTNPT 0.72 0.58 1.30
DBNPNPT 0.75 0.60 1.35

Physicochemical and Reactivity Trends

  • Fluorine Effects: The 4-fluorobenzoyl group likely increases metabolic stability compared to non-fluorinated triazenes (–6), which exhibit rapid hydrolysis .
  • Sulfanyl Bridge : This group may facilitate disulfide bond formation or metal coordination, similar to BTNPT’s Cd(II) binding () .

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